9H-Purin-6-amine acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
acetic acid;7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5.C2H4O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-2(3)4/h1-2H,(H3,6,7,8,9,10);1H3,(H,3,4) |
InChI Key |
RWTIGBYIABCFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9h Purin 6 Amine Acetate and Analogues
Chemical Synthesis Approaches for Purine (B94841) Derivatives
The versatility of the purine ring system allows for numerous synthetic modifications. Researchers continually develop novel and efficient methods to access a wide array of substituted purine derivatives with potential therapeutic applications. These approaches often involve multi-step sequences to achieve the desired substitution patterns.
Alkylation Strategies for N-Substituted Purine-6-amines
Alkylation is a fundamental strategy for introducing substituents onto the nitrogen atoms of the purine ring. Direct alkylation of 6-substituted purines with alkyl halides under basic conditions is a common method, though it often yields a mixture of N7 and N9 regioisomers. nih.govacs.org The thermodynamically more stable N9 isomer typically predominates. nih.gov
To achieve greater regioselectivity, alternative methods have been developed. One such method involves the use of N-trimethylsilylated purines, which can react with tert-alkyl halides in the presence of a catalyst like SnCl₄ to favor the N7 isomer. nih.govacs.org This approach allows for the introduction of bulky tert-alkyl groups, which is often not possible with standard alkylation methods. acs.org Another strategy utilizes preformed purine salts, such as tetrabutylammonium (B224687) salts, which can be alkylated under neutral conditions, minimizing base-induced side reactions. thieme-connect.de
The choice of solvent and base can also influence the regioselectivity of alkylation. For instance, the use of K₂CO₃ in DMF is a common condition for N-alkylation. rsc.orgrsc.org Microwave irradiation has also been employed to accelerate these reactions. mdpi.comdoaj.org
A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and more complex side chains. prepchem.comgoogle.comnih.gov These reactions provide access to a diverse range of N-substituted purine-6-amines with varying lipophilicity and steric properties, which can be crucial for their biological activity.
Table 1: Examples of N-Alkylation Reactions for Purine Derivatives
| Starting Material | Alkylating Agent | Reaction Conditions | Product | Reference |
| 6-chloropurine | N-(1H-indol-1-yl)-N-propylamine | 1-methyl-2-pyrrolidinone, ethereal-HCl, 120°C | N-(1H-indol-1-yl)-N-propyl-9H-purin-6-amine | prepchem.com |
| 2,6-dichloropurine (B15474) | bromomethylcyclopropane | K₂CO₃, DMF, room temperature | 2-chloro-6-(substituted amino)-9-(cyclopropylmethyl)purine | rsc.org |
| 6-chloropurine | tert-butyl halide | N-trimethylsilylation, SnCl₄ | 7-(tert-butyl)-6-chloropurine | nih.govacs.org |
| 6-chloro-9-isopropyl-9H-purine | benzylamine (B48309) | DMSO, triethylamine, 90°C | N-benzyl-9-isopropyl-9H-purin-6-amine | nih.gov |
Synthesis of Halogenated Purine Nucleoside Analogues
Halogenated purine nucleosides are important synthetic intermediates and can exhibit significant biological activity themselves. acs.org The introduction of halogens at various positions of the purine ring can modulate the electronic properties and reactivity of the molecule.
A common approach involves the diazotization of aminopurine nucleosides in the presence of acyl or silyl (B83357) halides to yield 6-halo- and 2,6-dihalopurine nucleosides. acs.org Another strategy is the direct halogenation of the purine base.
Enzymatic synthesis has emerged as a sustainable and highly selective alternative to chemical methods for preparing halogenated purine nucleoside analogues. mdpi.commdpi.comnih.gov Transglycosylation reactions catalyzed by nucleoside phosphorylases allow for the efficient production of dihalogenated nucleosides from sugar donors like uridine (B1682114) or thymidine. mdpi.comnih.gov This biocatalytic approach offers high chemo-, regio-, and stereoselectivity under milder reaction conditions compared to traditional chemical synthesis. mdpi.com
Table 2: Methods for Synthesizing Halogenated Purine Nucleosides
| Method | Starting Material | Reagents/Enzymes | Product | Reference |
| Chemical Synthesis | Aminopurine nucleosides | tert-Butyl nitrite (B80452) or sodium nitrite, acyl/silyl halides | 6-Halo- and 2,6-dihalopurine nucleosides | acs.org |
| Enzymatic Synthesis | Uridine/Thymidine, Dihalogenated purine base | Thermostable nucleoside phosphorylases (PyNP, PNP) | Dihalogenated purine nucleoside analogues | mdpi.comnih.gov |
Design and Synthesis of Purine-Pyrimidine Hybrid Nucleosides
The creation of hybrid molecules that combine structural features of both purines and pyrimidines represents an innovative approach in drug design. mdpi.comnih.gov These purine-pyrimidine hybrid nucleosides can be recognized by enzymes that metabolize either purines or pyrimidines, potentially overcoming drug resistance mechanisms that arise from mutations in enzyme binding sites. nih.gov
The synthesis of these hybrids often involves building one heterocyclic ring onto another. For example, carbocyclic uracil (B121893) derivatives can be fused with an imidazole (B134444) or thiazole (B1198619) ring to create such hybrids. nih.gov Another strategy involves linking purine and pyrimidine (B1678525) scaffolds through various linkers, such as non-cleavable amide linkers. mdpi.com The design of these molecules aims to synergize the biological activities of both parent scaffolds. mdpi.com
Multistep Synthetic Pathways for Disubstituted Purines
The synthesis of disubstituted purines often requires carefully planned multistep sequences to achieve the desired substitution pattern. nih.govnih.gov A common strategy involves starting with a dihalogenated purine, such as 2,6-dichloropurine, and sequentially substituting the halogens with different nucleophiles. nih.govnih.gov
For instance, 2,6-dichloro-9-isopropyl-9H-purine can be reacted with ethylamine (B1201723) hydrochloride to selectively substitute the chlorine at the 6-position, yielding 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. nih.gov The remaining chlorine at the 2-position can then be further functionalized.
Another approach involves the synthesis of C6-substituted purine nucleoside analogues through late-stage photoredox/nickel dual catalytic cross-coupling. nih.gov This method allows for the direct installation of alkyl groups at the C6 position by coupling a chloropurine with alkyl bromides, offering a more direct route compared to traditional multi-step sequences. nih.gov
Synthesis of Trisubstituted Purine Derivatives
The development of synthetic routes to 2,6,9-trisubstituted purines has garnered significant attention due to the promising biological activities of these compounds, including potential anticancer properties. mdpi.comdoaj.orgmdpi.comnih.gov These syntheses are typically multi-step processes starting from readily available purine precursors.
A common starting material is 2,6-dichloropurine or 2-fluoro-6-chloropurine. mdpi.commdpi.com The synthesis generally involves three key steps:
N9-Alkylation: An alkyl group is introduced at the N9 position. This step can sometimes produce a mixture of N7 and N9 isomers. mdpi.com
Substitution at C6: A nucleophilic substitution reaction is carried out at the C6 position, often with an amine.
Substitution at C2: The final substituent is introduced at the C2 position.
Microwave irradiation can be utilized to accelerate key steps in the synthesis. mdpi.comdoaj.org The specific substituents at the 2, 6, and 9 positions can be varied to create libraries of compounds for biological screening. mdpi.com For example, arylpiperazinyl groups at C6 and various alkyl groups at N9 have been explored. mdpi.comnih.gov
Convergent Approaches Utilizing Ullmann Coupling in Purine Systems
The Ullmann condensation is a powerful copper-catalyzed reaction for forming C-N and C-S bonds, and it has been effectively applied to the synthesis of purine derivatives. acs.orgresearchgate.netresearchgate.net This approach provides access to aryl- and alkyl-substituted purines that can be challenging to synthesize via other methods.
Copper-mediated N-arylation can occur at the N1, N7, and N9 positions of the purine ring. researchgate.netchem-soc.si The Chan-Evans-Lam modification of the Ullmann reaction utilizes boronic acids as the arylating agent and has been successfully extended to purine substrates. chem-soc.si
A three-component Ullmann C-S coupling has been developed for the synthesis of 6-aryl/alkylthio-purines. acs.orgresearchgate.net This method uses an inorganic sulfur source, such as Na₂S, a purine chloride, and an aryl or alkyl iodide in the presence of a copper catalyst, often in a green solvent like polyethylene (B3416737) glycol (PEG). acs.org This approach is particularly effective for synthesizing 6-arylthiopurines. acs.org
Synthesis from Diaminomaleonitrile (B72808), Urea (B33335), Imidazole, and Pyrimidine Derivatives
The construction of the purine ring system can be achieved through various strategies, often starting from simpler, acyclic, or monocyclic precursors. Recent advancements have highlighted methods originating from diaminomaleonitrile (DAMN), urea derivatives, and heterocyclic compounds like imidazoles and pyrimidines. rsc.orgresearchgate.net
One notable approach involves the multicomponent reaction between 2,3-diaminomaleonitrile (DAMN), trimethyl orthoacetate, and α-amino acid derivatives. rsc.org This method, which can be enhanced by combining thermal and photochemical conditions, leads to the formation of amino-acid-decorated purines. rsc.org The reaction pathway is thought to involve the photo-isomerization of DAMN to diaminofumaronitrile (DAFN), which then cyclizes to form amino imidazole carbonitrile (AICN). rsc.org The AICN intermediate subsequently reacts with other components to build the final purine structure. rsc.org
Starting from imidazole derivatives, such as 5-aminoimidazole-4-carbonitriles, represents another key strategy. These synthons can undergo annulation reactions with simple C-1 donor reagents like formic acid or through multi-step processes to yield a variety of C-8 and N-9 substituted purines. researchgate.net For instance, 8,9-disubstituted-9H-purin-6-amines can be obtained in a two-step sequence using formamide. researchgate.net
Syntheses originating from pyrimidine derivatives are also well-established. A common method involves using 5,6-diaminopyrimidines, which can be cyclized to form the fused imidazole ring of the purine system. rsc.org For example, reacting 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate provides a route to 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org
| Starting Material(s) | Key Reagents/Conditions | Resulting Purine Derivative Type | Reference |
|---|---|---|---|
| 2,3-Diaminomaleonitrile (DAMN), Trimethyl orthoacetate, α-Amino acid derivatives | Acetonitrile, Triethylamine, Heat, UV light (290-315 nm) | Amino-acid-decorated 6-imino-purines | rsc.org |
| 5-Aminoimidazole-4-carbonitriles | Formic acid or Formamide | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones or 8,9-disubstituted-9H-purin-6-amines | researchgate.net |
| 1,3-dimethyl-5,6-diaminopyrimidine | Ethyl 2-cyanoacetimidate | 1,3-dimethyl-2,6-dioxo-1H-purine derivatives | rsc.org |
Chemical Modifications of the Purine Nucleus (e.g., Benzoylation, Amination, Thiolation)
Once the purine nucleus is formed, it can be subjected to a wide array of chemical modifications to generate diverse analogues. rsc.org These modifications include reactions like benzoylation, amination, and thiolation, among others. rsc.orgresearchgate.net Such derivatizations are crucial for tuning the biological activity and physicochemical properties of the parent compound.
The lability of the purine bicycle can be strategically exploited. nih.gov Selective activation of the imidazole or pyrimidine ring, often through N-alkylation or N-acylation, can facilitate ring-opening reactions, which provide a pathway to further functionalization. nih.gov For instance, N-benzoylation can be used not only as a protecting group strategy during multi-step syntheses but also to influence the reactivity of the purine system. mdpi.com
Direct C-H bond activation has emerged as a powerful tool for purine modification, allowing for the introduction of aryl groups without the need for pre-functionalized starting materials. nih.gov For example, the C8-H bond of purine nucleosides can be selectively arylated in cross-coupling reactions catalyzed by palladium or copper. nih.gov Similarly, amination reactions can introduce amino groups at various positions, while thiolation can be used to prepare important therapeutic agents like 6-mercaptopurine. rsc.orgmdpi.com
| Modification Type | Description | Example Precursor(s) | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| C8-H Arylation | Direct coupling of an aryl halide to the C8 position of the purine ring. | Adenosine (B11128), Aryl halides | Palladium/Copper catalysts | nih.gov |
| Intramolecular Amination | N1-directed C-H activation to form fluorescent polycyclic purine nucleosides. | 2',3',5'-tri-O-acetyl-6-N-aryladenosines | Cu(OTf)₂, PhI(OAc)₂ | nih.gov |
| Thiolation | Introduction of a thiol group, often at the C6 position. | 6-chloropurine | Thiourea or Sodium hydrosulfide | rsc.orgmdpi.com |
| Benzoylation | Acylation with a benzoyl group, often used for protection or to create analogues like benzoyladenine. | Adenine (B156593) | Benzoyl chloride | mdpi.com |
Biocatalytic and Chemoenzymatic Synthesis of Purine Analogues
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing purine analogues, particularly nucleosides. nih.govresearchgate.net Enzymes operate with remarkable regio- and stereoselectivity, which can circumvent the need for complex protection and deprotection steps common in chemical routes. nih.govrsc.org
Enzymatic Transglycosylation Reactions for Nucleoside Production
Enzymatic transglycosylation is a widely used biochemical method for synthesizing nucleosides. nih.gov The reaction involves the transfer of a carbohydrate moiety from a donor nucleoside to a heterocyclic base acceptor, resulting in the formation of a new nucleoside. nih.gov This process is typically catalyzed by a class of enzymes known as nucleoside phosphorylases (NPs). nih.govresearchgate.net The reaction proceeds via a two-step mechanism where the donor nucleoside is first phosphorolytically cleaved to form a sugar-1-phosphate intermediate, which then reacts with the acceptor base to form the product nucleoside. nih.govresearchgate.net The equilibrium of this reaction often favors the synthesis of nucleosides, particularly purine nucleosides. nih.gov Enzymes from thermophilic organisms are of particular interest as they are active over a broad range of temperatures and pH, which can improve substrate solubility. mdpi.com
Application of Nucleoside Phosphorylases and Deoxyribosyltransferases
Two main classes of enzymes are pivotal in the biocatalytic synthesis of purine analogues: Nucleoside Phosphorylases (NPs) and Nucleoside 2′-Deoxyribosyltransferases (NDTs). mdpi.comrsc.org
Nucleoside Phosphorylases (NPs) (EC 2.4.2.x) catalyze the reversible phosphorolysis of a nucleoside to a base and a sugar-1-phosphate. nih.govumich.edu Purine nucleoside phosphorylases (PNPs, EC 2.4.2.1) are particularly valuable due to their broad substrate specificity. mdpi.com They can recognize natural purines and their analogues with modifications at various positions, as well as different sugar moieties like D-arabinose. mdpi.com By coupling the phosphorolysis of a donor nucleoside with the reverse reaction using a different acceptor base, a "nucleobase swap" can be achieved. rsc.org
Nucleoside 2′-Deoxyribosyltransferases (NDTs) (EC 2.4.2.6) offer an alternative pathway that does not involve a phosphate (B84403) intermediate. rsc.org These enzymes catalyze the direct transfer of a deoxyribosyl group from a donor deoxynucleoside to an acceptor base. umich.edu NDTs are classified into two types: Type I is specific for purine-to-purine transfers, while Type II can catalyze transfers between purines and/or pyrimidines. mdpi.com NDTs, such as those from Lactobacillus species, have shown remarkable tolerance for a wide range of purine analogues, making them powerful tools for generating libraries of modified nucleosides. mdpi.comrsc.orgresearchgate.net
| Accepted Purine Analogue Substrate |
|---|
| 2-fluoroadenine (2-FAde) |
| 2-chloroadenine (2-ClAde) |
| 2,6-diaminopurine (2,6-DAP) |
| 6-chloropurine (6-ClPur) |
| 6-mercaptopurine (6-M) |
| 6-methylpurine (6-Met) |
| benzoyladenine (BenzoA) |
Data sourced from MDPI. mdpi.com
Thermodynamic Considerations in Biocatalytic Purine Synthesis Optimization
Optimizing the yield of biocatalytic reactions requires a careful consideration of thermodynamics. nih.govmdpi.com For NP-catalyzed transglycosylation reactions, the position of the equilibrium is a critical factor determining the maximum achievable product yield. mdpi.com By determining the equilibrium constants for the formation of target nucleosides, reaction conditions can be rationally designed to drive the synthesis towards the product. nih.govresearchgate.net
For example, in the synthesis of dihalogenated purine nucleosides, equilibrium constants were found to be between 0.071 and 0.081. nih.govresearchgate.net Based on these calculations, it was determined that using an approximately five-fold excess of the sugar donor was necessary to achieve a 90% product yield. nih.govresearchgate.net This demonstrates the value of combining small-scale analytical experiments with thermodynamic calculations to predict the optimal conditions for large-scale synthesis, thereby creating an efficient and sustainable manufacturing process for high-value nucleoside analogues. nih.govmdpi.com This approach allows for the optimization of yields without necessarily having prior access to the product nucleoside for analytical standard purposes. mdpi.com
Sophisticated Analytical Techniques for Characterization and Quantification of Purine and Acetate Species
Chromatographic Separations for Purine (B94841) Nucleotides and Derivatives
Chromatography is a cornerstone for the separation of purine nucleotides and their derivatives. The inherent polarity and structural similarities of these compounds necessitate advanced chromatographic modes to achieve effective resolution.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of adenine (B156593), its nucleosides (e.g., adenosine), and nucleotides (e.g., AMP, ADP, ATP). nih.gov A variety of HPLC methods have been developed to separate these polar molecules from complex mixtures. electrochemsci.org
Standard reversed-phase (RP) HPLC often provides insufficient retention for highly polar analytes like adenine nucleotides. researchgate.net To overcome this, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is frequently employed. researchgate.net This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion pair with the charged analyte. This complex exhibits increased hydrophobicity, leading to better retention on a nonpolar stationary phase, such as a C18 column. researchgate.net
IP-RP-HPLC combines the advantages of both ion-exchange and reversed-phase methods, enabling successful separation of adenine nucleotides. researchgate.net The use of ion-pairing reagents like tetrabutylammonium (B224687) phosphate (B84403) (TBAP) is common. nih.gov The concentration of the ion-pairing reagent is a critical parameter that must be optimized to achieve baseline separation. nih.gov For instance, one study found that a TBAP concentration of 7.50 mM led to poor separation and detector saturation, necessitating optimization to lower concentrations. nih.gov This technique has been successfully applied to determine adenine nucleotide levels in various biological samples, including hippocampal brain slices and primary astrocyte cell cultures. nih.govnih.gov The method is valued for its ability to allow for rapid and sensitive analysis, which is crucial for accurately assessing the energetic state of tissues by measuring ATP, ADP, and AMP levels. nih.gov
Table 1: Examples of IP-RP-HPLC Methods for Adenine Nucleotide Analysis This table is interactive. You can sort and filter the data.
| Analyte(s) | Stationary Phase | Mobile Phase Components | Detection | Application | Reference |
| ATP, ADP, AMP | Octadecyl (C18) | Tetrabutylammonium phosphate (TBAP) ion-pairing reagent, phosphate buffer | UV (254 nm) | Fresh tissue extracts (hippocampal brain slices) | nih.govresearchgate.net |
| Etheno-adenine nucleotides | Not specified | Tetrabutylammonium phosphate (TBAP) | Fluorescence | Primary astrocyte cell cultures | nih.gov |
| Adenine nucleotides (ATP, ADP, AMP) | Not specified | Perchloric acid, potassium hydroxide, phosphate buffer | Not specified | Freshwater amphipod (Gammarus fossarum) extracts | mdpi.com |
| Poly(A) tail variants | Not specified | Acetonitrile, glacial acetic acid, octylamine, hexafluoroisopropanol (HFIP) | UV | mRNA analysis | lcms.cz |
| RNA fragments | DNASep cartridge | Triethylammonium acetate (B1210297) (TEAA), acetonitrile | UV | RNA ladder separation and quantification | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a primary and effective alternative to IP-RPLC for the separation of very polar compounds, including nucleobases, nucleosides, and nucleotides. bohrium.comnih.gov In HILIC, a polar stationary phase (e.g., unbonded silica, or phases bonded with amide or zwitterionic ligands) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. bohrium.comlcms.cz
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of the polar stationary phase. Adsorptive interactions such as hydrogen bonding also contribute to the retention process. HILIC is well-suited for retaining small, polar analytes and can be coupled with mass spectrometry due to the use of volatile mobile phases. nih.govlcms.cz It has been successfully used to separate a wide range of naturally occurring and modified nucleosides and nucleotides. bohrium.com For example, an Atlantis Premier BEH Z-HILIC column was found to be highly effective for the separation of thirteen different RNA components, including nucleobases, nucleosides, and nucleotides, in a single run. lcms.cz
Table 2: HILIC Stationary Phases for Nucleotide and Derivative Separation This table is interactive. You can sort and filter the data.
| Stationary Phase Type | Application | Key Findings | Reference |
| BEH Z-HILIC | Separation of 13 RNA components (nucleobases, nucleosides, nucleotides) | Most effective separation compared to other tested stationary phases. | lcms.cz |
| General HILIC | Profiling modified nucleosides in RNA | Valuable alternative to reversed-phase chromatography for hydrophilic or polar nucleosides. | nih.gov |
| Amide | Oligonucleotide analysis | Retention driven by hydrogen bonding and partitioning; high ionic strength and low temperature can favor diastereomer selectivity. | chromatographyonline.com |
| BEH Amide (300 Å) | Oligonucleotide analysis (up to 100-mers) | Provides improved resolution of longer oligonucleotides without ion-pairing reagents; shows size-dependent retention. |
To enhance sensitivity and selectivity, chromatographic systems are often coupled with advanced detectors. The choice of detector depends on the intrinsic properties of the analyte or its chemically modified form.
UV detection is a common method used in HPLC for the analysis of purine compounds, which naturally absorb UV light. nih.gov The purine ring of adenine and its derivatives has strong absorbance in the 250-280 nm range. mdpi.com For many applications, detection is set at a wavelength of 254 nm or 269 nm. researchgate.netmdpi.com While widely applicable, UV detection can sometimes be limited by interferences from other co-eluting compounds in complex biological samples. stanford.edu
Fluorescence detection offers significantly higher sensitivity and selectivity. stanford.edu Adenine itself has weak native fluorescence. researchgate.net To exploit the advantages of fluorescence detection, adenine-containing compounds are often derivatized prior to analysis. stanford.educapes.gov.br A common and effective pre-column derivatization agent is chloroacetaldehyde (B151913) (CAA), which reacts with adenine to form highly fluorescent 1,N⁶-etheno derivatives. capes.gov.brresearchgate.net This procedure is simple, and the resulting derivatives are stable, allowing for precise quantification. capes.gov.br The derivatization reaction conditions, such as pH, temperature, and CAA concentration, must be optimized to maximize the reaction yield. capes.gov.br Using this approach, detection limits can be pushed into the picomole (pmol) and even sub-attomole range when coupled with laser-induced fluorescence (LIF) detection. stanford.educapes.gov.br
In some cases, native fluorescence can be utilized without derivatization. For example, a method using simultaneous UV and fluorescence detection (excitation at 260 nm, emission at 375 nm) was developed for guanosine (B1672433) and guanine (B1146940), showing a 10-fold increase in sensitivity for guanine compared to UV detection alone. nih.gov
Table 3: Fluorescence Detection Parameters for Adenine Derivatives This table is interactive. You can sort and filter the data.
| Method | Derivatizing Agent | Detection Principle | Limit of Detection (LOD) | Application | Reference |
| HPLC-Fluorescence | Chloroacetaldehyde (CAA) | Pre-column derivatization to 1,N⁶-etheno derivatives | 0.5–1.7 pmol | Adenine, adenosine (B11128), and its nucleotides | capes.gov.br |
| HPLC-Fluorescence | Chloroacetaldehyde (CAA) | Pre-column derivatization | ~0.08 pmol | Adenine nucleotides in astrocyte cultures | nih.gov |
| CE-LIF | Chloroacetaldehyde (CAA) | Pre-column derivatization detected with He-Cd laser | Sub-attomole | Adenine analogues in biological samples | stanford.edu |
| HPLC-Fluorescence | None | Native fluorescence of guanine | Not specified for adenine, but 10-fold more sensitive than UV for guanine | Purine nucleoside phosphorylase activity | nih.gov |
| Fluorescence Spectroscopy | None (Quench-Recovery) | "Turn-off-on" sensing with a GFM-Cu(II) complex | 4.6 x 10⁻⁷ M | Selective detection of adenine | acs.org |
Electrochemical detection (ED) is another highly sensitive technique for the analysis of purines. capes.gov.br It relies on the electroactive nature of the purine ring system, which can be oxidized at an electrode surface. electrochemsci.org This method can offer detection limits that are significantly lower—by over two orders of magnitude—than those achieved with standard UV absorbance detection. nih.gov
Various electrode materials, including copper, glassy carbon, and carbon paste, have been utilized for the electrochemical determination of purines. electrochemsci.orgnih.gov Techniques such as sinusoidal voltammetry and differential pulse voltammetry (DPV) are employed to measure the oxidation of adenine and guanine. electrochemsci.orgnih.gov Guanine is generally the most electrochemically active nitrogenous base, but adenine can also be detected with high sensitivity. electrochemsci.org For instance, using sinusoidal voltammetry with a copper electrode, detection limits for adenine-containing nucleotides like AMP, ADP, and ATP were in the range of 70-200 nM. nih.gov Modified glassy carbon electrodes have been developed to enable the simultaneous detection of multiple DNA bases, with detection limits for adenine reaching the micromolar (µM) and even nanomolar (nM) range. researchgate.netrsc.org This high sensitivity makes electrochemical detection a powerful tool for clinical analysis and DNA damage detection. electrochemsci.orgrsc.org
Table 4: Electrochemical Detection Methods for Adenine and Purines This table is interactive. You can sort and filter the data.
| Technique | Electrode Material | Limit of Detection (LOD) for Adenine | Key Features | Reference |
| Sinusoidal Voltammetry | Copper Electrode | 70-200 nM (for nucleotides) | Over 2 orders of magnitude more sensitive than UV detection. | nih.gov |
| Differential Pulse Voltammetry (DPV) | Gold Paste Electrode | 1.15 µM | High sensitivity for adenine detection. | electrochemsci.org |
| Capillary Electrophoresis-ED | Carbon Disc Electrode | 0.157–0.767 µM | Separation of six purine bases within 14 minutes. | capes.gov.br |
| Differential Pulse Voltammetry (DPV) | CuIITPTAPc modified GCE | 1.42 µM (simultaneous with guanine) | Simultaneous detection of guanine and adenine. | researchgate.net |
| Square Wave Voltammetry | Poly(para toluene (B28343) sulfonic acid) modified GCE | 0.78 µM (simultaneous with guanine) | Simultaneous determination of guanine, adenine, and uric acid. | rsc.org |
Coupling with Advanced Detection Methods
UV and Fluorescence Detection for Adenine Derivatives
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are indispensable tools for the analysis of 9H-Purin-6-amine acetate. These methods probe the interaction of molecules with electromagnetic radiation, yielding data that is highly specific to the molecular structure and composition of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Purine Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. weebly.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within a molecule. libretexts.org This allows for the unambiguous assignment of the compound's structure, including the positions of substituents on the purine ring and the confirmation of the acetate counter-ion.
In the case of this compound, ¹H NMR spectroscopy would be used to identify the protons on the purine ring, the amine group, and the methyl group of the acetate. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. libretexts.org For instance, the protons on the purine ring (H-2 and H-8) would appear as distinct singlets in the aromatic region of the spectrum. researchgate.net The protons of the amine group would likely appear as a broad singlet, and the methyl protons of the acetate would give a sharp singlet in the aliphatic region. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the purine ring and the acetate moiety will give a distinct signal, allowing for a complete structural assignment. ipb.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adenine and Acetate Moieties
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Adenine H-2 | 8.0 - 8.5 | 152 - 153 |
| Adenine H-8 | 7.9 - 8.4 | 141 - 143 |
| Adenine NH₂ | 5.5 - 7.5 (broad) | - |
| Adenine C-4 | - | 149 - 151 |
| Adenine C-5 | - | 118 - 120 |
| Adenine C-6 | - | 155 - 157 |
| Acetate CH₃ | 1.9 - 2.1 | 20 - 25 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Raman Spectroscopy for Adenine Residue Quantification
Raman spectroscopy is a vibrational spectroscopy technique that provides a molecular fingerprint of a sample based on the inelastic scattering of monochromatic light. spectroscopyonline.com It is a non-destructive method that requires minimal sample preparation and is insensitive to aqueous media, making it well-suited for the analysis of biological molecules. researchgate.net
In the context of this compound, Raman spectroscopy can be used for the quantification of adenine residues. spectroscopyonline.com The Raman spectrum of adenine exhibits several characteristic bands corresponding to the vibrational modes of the purine ring and its functional groups. The most intense band in the Raman spectrum of adenine is typically the ring-breathing mode, which appears around 734 cm⁻¹. aip.orgacs.org Other significant bands include those associated with the deformations of the imidazole (B134444) and pyrimidine (B1678525) rings, as well as the vibrations of the exocyclic amine group. aip.org
The intensity of these characteristic Raman bands is directly proportional to the concentration of the adenine molecules, allowing for quantitative analysis. spectroscopyonline.com This makes Raman spectroscopy a valuable tool for determining the amount of 9H-Purin-6-amine in a sample, particularly in applications related to nucleic acid therapeutics where the quantification of adenine residues is crucial. spectroscopyonline.comresearchgate.net
Table 2: Characteristic Raman Bands for Adenine
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~734 | Ring breathing mode |
| ~1026 | NH₂ rocking |
| ~1118 | C8-N9 stretching, N9-H bending |
| ~1330 | Purine ring stretching |
| ~1487 | In-plane NH₂ scissoring |
| ~1573 | Bending NH₂ |
Note: Band positions can vary slightly depending on the sample's physical state and environment.
Mass Spectrometry in Nucleic Acid Therapeutics Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool in the analysis of nucleic acids and their derivatives, providing information on molecular weight, structure, and purity. nih.govnih.gov
For this compound, mass spectrometry can be used to confirm the molecular weight of both the 9H-purin-6-amine cation and the acetate anion. ontosight.ai Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like adenine derivatives, which would generate a prominent [M+H]⁺ ion for the purine base. acs.orgmdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.
In the field of nucleic acid therapeutics, mass spectrometry is used to characterize oligonucleotides and their modifications. spectroscopyonline.com Tandem mass spectrometry (MS/MS) can be used to sequence short oligonucleotides by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This provides valuable information about the sequence and integrity of the therapeutic agent.
X-ray Crystallography for Molecular Structure Determination of Purine Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing a highly detailed and accurate molecular structure. nih.gov
For purine derivatives like this compound, X-ray crystallography can provide definitive proof of its structure. It can confirm the planarity of the purine ring system, the precise bond lengths and angles within the molecule, and the nature of the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netmdpi.com The crystal structure of anhydrous adenine, for example, reveals a layered structure with extensive hydrogen bonding. researchgate.net
The data obtained from X-ray crystallography, such as the unit cell dimensions, space group, and atomic coordinates, are invaluable for understanding the solid-state properties of the compound. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the unparalleled detail provided by this technique makes it a crucial tool for the definitive structural characterization of purine derivatives.
Table 3: Illustrative Crystallographic Data for a Purine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6870 |
| b (Å) | 9.7447 |
| c (Å) | 16.4418 |
| β (°) | 100.681 |
| Volume (ų) | 1367.72 |
Note: The data presented is for a representative purine derivative, 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide, and serves as an example of the type of information obtained from an X-ray crystallographic study. mdpi.com
Computational and Theoretical Investigations of 9h Purin 6 Amine Acetate Systems
Quantum Chemical Studies of Purine-Acetate Interactions
Quantum chemical studies delve into the electronic structure and energetics of molecules, providing a detailed picture of bonding and reactivity.
Density Functional Theory (DFT) and ab initio methods are at the forefront of quantum chemical calculations for biological molecules. researchgate.net These methods are used to investigate the molecular structure, vibrational spectra, and electronic properties of purine (B94841) derivatives. nih.gov For instance, DFT calculations with the B3LYP/cc-pVDZ method have been employed to optimize the molecular structure of adenine (B156593) derivatives and analyze their vibrational assignments. nih.gov The utilization of DFT is considered a highly efficient method for investigating molecular structures and is increasingly applied to biological systems. nih.gov
Ab initio calculations, which are based on first principles without empirical parameters, have been used to study the excited states of purine derivatives and the effects of substituents on their electronic properties. acs.orgscilit.com These studies have shown that while frontier molecular orbital theory can provide a qualitative understanding, ab initio calculations are necessary for a quantitative description. acs.org Furthermore, ab initio and DFT calculations have been instrumental in exploring the role of hydrogen bonding in the interaction of purine bases like adenine with other molecules, such as cisplatin. nih.gov
| Method | Application | Key Findings | References |
|---|---|---|---|
| DFT (B3LYP/cc-pVDZ) | Molecular structure optimization and vibrational analysis of adenine derivatives. | Provides detailed structural features and vibrational assignments. | nih.gov |
| Ab Initio (Multireference Perturbation Theory) | Calculation of excited electronic states of purine derivatives. | Reveals the quantitative effects of substituents on excited-state energies. | acs.org |
| DFT and Ab Initio | Investigation of hydrogen bonding in purine complexes. | Elucidates the nature and energetics of hydrogen bonds in interactions with molecules like cisplatin. | nih.gov |
| DFT (B3LYP) | Study of interactions between purine DNA bases and a dirhodium complex. | Adenine coordinates slightly more firmly to the dirhodium complex than guanine (B1146940). | nih.gov |
Molecular dynamics (MD) simulations are crucial for understanding how solvents, particularly water, influence the structure and dynamics of purines. acta.co.in Classical MD simulations have been used to study the solvation dynamics of adenine and its derivatives in binary mixtures like dimethyl sulfoxide (B87167) (DMSO)-water. acta.co.in These simulations provide insights into the structural aspects of the solvation shell and the dynamics of the solute-solvent interactions. acta.co.in
Hybrid quantum mechanical/molecular mechanical (QM/MM) MD simulations offer a more refined approach by treating the solute (adenine) with quantum mechanics and the solvent with classical mechanics. acs.org This method has been used to calculate properties like NMR solvent shifts of adenine in aqueous solution, revealing that the fluctuating hydrogen bond network of water leads to significant changes in the NMR spectra. acs.org Studies have also shown that MD simulations of adenine in water are not highly sensitive to the different sets of partial charges used in the calculations. tandfonline.com
Computational methods, particularly DFT, are extensively used to unravel the mechanisms of chemical reactions involving adenine, such as deamination, which is a significant form of DNA damage. researchgate.net DFT studies have investigated the hydrolytic deamination of protonated adenine, identifying multiple reaction pathways and determining the one with the lowest activation energy barrier. worldscientific.com Such studies have shown that adenine deamination is more likely to occur under acidic conditions. worldscientific.com
The role of water molecules in the deamination process has also been a focus of computational studies. Research has shown that the presence of water molecules can significantly reduce the activation barrier for deamination. researchgate.netfrontiersin.org For instance, the addition of a single water molecule can lower the barrier by a substantial amount. researchgate.net Steered molecular dynamics (SMD) simulations have also been employed to study the free energy profile of the transition from adenine to guanine, which involves a deamination step. frontiersin.org
| Method | System Studied | Key Findings | References |
|---|---|---|---|
| DFT | Hydrolytic deamination of protonated adenine. | Identified the preferred reaction pathway with the lowest activation free energy barrier (53.02 kcal/mol). Deamination is easier under acidic conditions. | worldscientific.com |
| DFT (G3MP2B3, CBS-QB3) | Deamination of adenine with OH⁻ and varying numbers of water molecules. | The addition of one water molecule reduces the activation barrier by 68 kJ mol⁻¹. The most plausible mechanism involves adenine with 3H₂O. | researchgate.net |
| Steered Molecular Dynamics (SMD) | Adenine to guanine transition assisted by water and formic acid. | The deamination process is a key step. The presence of a solvent makes the overall transition more difficult. | frontiersin.org |
Thermodynamic integration is a computational method used to calculate free energy differences between two states. This technique has been applied to study the relative stability of adenine tautomers in the gas phase, in a microhydrated environment, and in bulk water. cuni.cz These studies have determined that the canonical amino form of adenine is the most stable tautomer in all these environments. cuni.cz
Furthermore, thermodynamic integration has been used to estimate the relative free energies of charge recombination processes in DNA hairpins containing adenine:thymine (B56734) base pairs in various aqueous ionic solutions. nih.gov These calculations help in understanding how the surrounding ionic environment can affect the rates of electron transfer reactions in DNA. nih.gov
Computational Elucidation of Reaction Mechanisms involving Adenine and its Derivatives (e.g., Deamination)
Molecular Modeling and Docking Studies for Purine-Based Ligands
Molecular modeling and docking are indispensable tools in drug discovery and development, allowing for the prediction and analysis of how a ligand, such as a 9H-Purin-6-amine derivative, interacts with its biological target.
Molecular docking studies are widely used to predict the binding modes and affinities of 9H-Purin-6-amine derivatives with various enzymes and receptors. nih.govresearchgate.netresearchgate.net For example, docking studies have been crucial in the design and evaluation of 9H-purin-6-amine derivatives as aldose reductase inhibitors, which are potential treatments for diabetic complications. researchgate.net These studies have highlighted the importance of specific structural features, such as a carboxylic acid group and halogen substituents, for potent and selective inhibition. researchgate.net
In another study, molecular docking was used to investigate the anti-inflammatory potential of (S)-N,N-Dibenzyl-9-(pyrrolidin-3-yl)-9H-purin-6-amine analogues. researchgate.net Similarly, docking simulations have been employed to understand the inhibition mechanisms of adenosine (B11128) deaminase by different ligands, providing insights into the conformational changes of the enzyme upon inhibitor binding. plos.org The interaction of adenine derivatives with various biological targets, including enzymes and receptors, is a key area of investigation. smolecule.com
Structure-Activity Relationship (SAR) Analysis in Purine Derivative Design
Structure-Activity Relationship (SAR) analysis is a critical process in drug design that correlates the chemical structure of a compound with its biological activity. For purine derivatives, SAR studies have been instrumental in developing potent and selective inhibitors for various biological targets, including kinases and G protein-coupled receptors (GPCRs). academie-sciences.frjst.go.jp The core idea is to systematically modify different positions on the purine scaffold and observe the resulting changes in activity. nih.gov
Key positions on the purine ring that are frequently modified in SAR studies include:
The N6 position: Modifications at this position are crucial for designing agonists of adenosine receptors (ARs). academie-sciences.fr For instance, N6-cycloalkyl groups can fill a lipophilic pocket in A1 and A3 adenosine receptors. nih.gov
The C2 position: Substitutions at the C2 position have been shown to be critical for activity at adenosine receptors. mdpi.com In some cases, there is a pharmacological similarity between C2 substitution in adenosine and 8-substitution in adenine. researchgate.net The introduction of aryl groups at C2 is often crucial for antagonist activity. mdpi.com
The C8 position: Exploration of various substituents on the C8-aryl ring is a common strategy in SAR investigations. nih.gov
The N9 position: The substituent at the N9 position can significantly influence activity and selectivity. For example, in a series of 2-aryl-6-morpholinopurine derivatives, 9H-purine compounds were generally more potent but less selective, while 9-methylpurine (B1201685) derivatives were less potent but more selective. mdpi.com Alkylation at the N9 and N3 positions are common outcomes under certain reaction conditions. up.ac.za
SAR studies have revealed that specific structural features are associated with increased activity against various targets. For example, in the design of antimalarial compounds, certain purine derivative subfamilies with moderate to poor activity against CDK1/cyclin B showed submicromolar activity against Plasmodium falciparum. nih.gov This highlights that SAR is often target-specific and that features enhancing activity for one target may not apply to another. nih.govnih.gov
Interactive Table: Summary of SAR Findings for Purine Derivatives
| Position Modified | Substituent Type | Target Class | Effect on Activity | Reference(s) |
|---|---|---|---|---|
| N6 | Cycloalkyl groups (e.g., dicyclopropylmethyl) | Adenosine Receptors (A1, A3) | Fills lipophilic pocket, increasing affinity. | nih.govnih.gov |
| N6 | 2-endo-norbornyl | Adenosine A3 Receptor | High affinity and selectivity. | nih.gov |
| C2 | Aryl groups (e.g., phenyl) | Adenosine Receptors | Crucial for antagonist activity. | mdpi.com |
| C2 | Arylalkynyl groups | Adenosine A3 Receptor | Potent and selective antagonism. | nih.gov |
| C2 | 4-carboxyphenyl group | Protein Kinase CK2α | High inhibitory activity. | jst.go.jp |
| N9 | Hydrogen (unsubstituted) | Adenosine Receptors | Increased potency, reduced selectivity. | mdpi.com |
| N9 | Methyl group | Adenosine Receptors | Reduced potency, increased selectivity. | mdpi.com |
| N9 | Phenyl group with electron-donating substituents | Protein Kinase CK2α | Increased inhibitory activity. | jst.go.jp |
These relationships demonstrate how subtle changes to the purine core can lead to significant differences in biological function, guiding the rational design of new molecules. ontosight.aimdpi.com
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a sophisticated computational approach that correlates the biological activity of a set of molecules with their 3D physicochemical properties. mdpi.com This method provides a deeper understanding of the structural features responsible for potency and selectivity, thereby guiding the design of more effective analogues. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. mdpi.comresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules and then use statistical methods, like Partial Least Squares (PLS), to build a predictive model. researchgate.net
Several 3D-QSAR studies have been successfully applied to purine derivatives to design novel inhibitors for various therapeutic targets.
Case Study: Bcr-Abl Inhibitors In one study, 3D-QSAR models were developed for a database of 58 purine derivatives that inhibit the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML). mdpi.comresearchgate.net The CoMFA and CoMSIA models were used to visualize the steric and electrostatic potential of the purines. The resulting contour maps suggested that specific modifications to the volume and electronic properties of the compounds were necessary to enhance their biological activity. mdpi.com This information guided the design and synthesis of new 2,6,9-trisubstituted purines, some of which demonstrated higher inhibitory activity against Bcr-Abl than the established drug, imatinib. mdpi.comresearchgate.net
Case Study: EGFR Inhibitors Another study constructed a predictive 3D-QSAR model based on CoMSIA for a series of twenty-nine 9H-purine derivatives with activity against the Epidermal Growth Factor Receptor (EGFR). researchgate.net The resulting model was statistically significant and was used to understand the structural characteristics responsible for EGFR inhibition. The contour maps generated from the model highlighted regions where specific properties would be beneficial or detrimental to activity. For example, the analysis might show that a bulky, electropositive group is favored in one region of the molecule, while an electronegative, hydrogen bond acceptor is preferred in another. This information, combined with molecular docking studies, helps to rationalize the design of new, more potent inhibitors. researchgate.net
Interactive Table: Statistical Results of Selected 3D-QSAR Studies on Purine Derivatives
| Study Target | 3D-QSAR Method | No. of Compounds | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
| Bcr-Abl Kinase | CoMFA/CoMSIA | 58 | Not specified | Not specified | Models guided the design of new purines with IC50 values (e.g., 0.13 µM) surpassing imatinib. | mdpi.comresearchgate.net |
| EGFR Kinase | CoMSIA | 29 | 0.612 | 0.985 | The model identified key steric, electrostatic, and hydrogen-bonding features for EGFR inhibition. | researchgate.net |
| Stat3 Dimerization | 3D-QSAR Pharmacophore Model | Not specified | Not specified | Not specified | Identified purine scaffolds as a novel class of Stat3 activation inhibitors. | acs.org |
q² and R² are statistical parameters that indicate the predictive ability and goodness of fit of the model, respectively.
These 3D-QSAR models are powerful tools in modern drug discovery, enabling the quantitative prediction of a molecule's activity before its synthesis and allowing for the rational design of purine derivatives with improved pharmacological profiles. mdpi.commdpi.com
Fundamental Biological and Biochemical Roles of Purines and Adenine Acetate
Purines as Essential Biomolecules
Purines are heterocyclic aromatic organic compounds characterized by a double-ring structure, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. numberanalytics.comnih.gov The two primary purine (B94841) bases found in nucleic acids are adenine (B156593) and guanine (B1146940). wikipedia.org Beyond their role as structural components of DNA and RNA, purines are integral to a vast array of other vital biomolecules and cellular functions, including energy transfer and signal transduction. numberanalytics.comwikipedia.orgmdpi.com
Role in Nucleic Acid Structure, Replication, and Repair
Purines are indispensable components of nucleic acids, forming the building blocks of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.comlibretexts.org In the iconic double helix structure of DNA, the purine adenine (A) forms two hydrogen bonds with the pyrimidine thymine (B56734) (T), while the purine guanine (G) forms three hydrogen bonds with the pyrimidine cytosine (C). internationalscholarsjournals.comnumberanalytics.com This complementary base pairing is fundamental to the stability of the genetic code and its faithful replication. In RNA, a single-stranded molecule, adenine pairs with uracil (B121893) (U). wikipedia.org
The cellular processes of DNA replication and repair rely on a ready supply of purine precursors. basicmedicalkey.com Deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) are the specific purine nucleotides required for DNA synthesis. basicmedicalkey.com During replication, DNA polymerase enzymes incorporate these nucleotides into a new DNA strand. Similarly, various DNA repair mechanisms, which constantly correct damage to the genome, utilize these purine building blocks to excise and replace damaged sections of DNA, thereby maintaining genomic integrity. utah.edubiorxiv.org The significant turnover of RNA and the nucleotide pool also underscores the continuous demand for purines within the cell. utah.edu
Involvement in Cellular Energy Transfer and Metabolic Regulation through ATP and GTP
Purines are central to cellular bioenergetics, primarily through the molecules adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.gov ATP is universally recognized as the primary "energy currency" of the cell, storing and transferring energy for a multitude of biological processes. ebsco.comnih.gov The energy is stored in the high-energy phosphodiester bonds linking its three phosphate (B84403) groups. nih.gov When the cell requires energy for functions such as ion transport, muscle contraction, or chemical synthesis, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) and an inorganic phosphate group, releasing a significant amount of free energy. ebsco.comnih.gov
While ATP is the principal energy carrier, GTP serves specialized and equally vital roles. quora.com A substantial portion of a cell's energy budget is consumed as GTP, particularly during the process of protein synthesis (translation) at the ribosome. nih.gov Both ATP and GTP are also crucial for intracellular signaling. nih.gov
Furthermore, purines are key regulators of metabolism. nih.govfrontiersin.org The relative concentrations of ATP, ADP, and adenosine monophosphate (AMP) act as indicators of the cell's energetic state. For instance, an increase in the AMP-to-ATP ratio signals low energy levels, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator that shifts cellular metabolism from energy-consuming (anabolic) processes to energy-producing (catabolic) ones to restore energy balance. nih.gov
Purinergic Signaling Pathways
Initially recognized for their intracellular roles, it is now established that purines also function as critical extracellular signaling molecules, mediating a form of cell-to-cell communication known as purinergic signaling. wikipedia.orgexplorationpub.com This system is involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune responses. frontiersin.orgfrontiersin.org
Extracellular Purines as Signaling Ligands
Cells can release purine nucleotides and nucleosides, such as ATP and adenosine, into the extracellular environment to modulate cellular function in an autocrine or paracrine manner. frontiersin.orgnih.gov ATP can be released from various cells, including neurons and glial cells, often in response to cellular stress, tissue injury, or inflammation. explorationpub.comnih.gov Once in the extracellular space, ATP can act directly on specific receptors or be sequentially hydrolyzed by cell-surface enzymes called ectonucleotidases into ADP, AMP, and finally adenosine. nih.govresearchgate.net Each of these molecules—ATP, ADP, and adenosine—can function as a distinct signaling ligand, binding to and activating specific purinergic receptors. nih.govfrontiersin.org
Characterization of Purinergic Receptors (P1 and P2 Subtypes) and their Functional Diversity
The effects of extracellular purines are mediated by a large family of purinergic receptors, which are broadly classified into two main types: P1 and P2 receptors. wikipedia.orgwikipedia.org
P1 Receptors: These receptors are primarily activated by the nucleoside adenosine. wikipedia.orgbjnephrology.org They are all G protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades upon activation. nih.gov The P1 family is further divided into four subtypes: A1, A2A, A2B, and A3. nih.govnih.gov These receptors are involved in diverse functions; for example, A1 receptor activation is important for osteoclast differentiation, while A2A receptor activation can inhibit it. wikipedia.org
P2 Receptors: These receptors are activated by nucleotides such as ATP and ADP. wikipedia.orgbjnephrology.org The P2 family is structurally and functionally more diverse and is subdivided into two classes:
P2X Receptors: These are ligand-gated ion channels (ionotropic receptors). wikipedia.orgbjnephrology.org When ATP binds, these receptors form a channel that allows the rapid influx of cations like Ca²⁺ and Na⁺, leading to cell membrane depolarization and subsequent cellular responses. nih.gov There are seven known subtypes, designated P2X1 through P2X7. nih.gov
P2Y Receptors: These are G protein-coupled receptors (metabotropic receptors), similar to the P1 family. wikipedia.orgbjnephrology.org Their activation by nucleotides like ATP, ADP, or UTP initiates slower, more modulatory cellular responses through second messenger systems. frontiersin.org There are eight cloned subtypes in this family: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.gov
The widespread distribution and diversity of these receptors allow purinergic signaling to regulate a vast array of physiological processes, including vascular function, cell proliferation, differentiation, and apoptosis (programmed cell death). wikipedia.orgahajournals.org
Table 1: Classification and Characteristics of Purinergic Receptors
| Receptor Family | Primary Ligand(s) | Receptor Type | Subtypes |
|---|---|---|---|
| P1 Receptors | Adenosine | G Protein-Coupled (Metabotropic) | A1, A2A, A2B, A3 nih.govnih.gov |
| P2 Receptors | ATP, ADP, UTP | ||
| P2X Subfamily: Ligand-Gated Ion Channel (Ionotropic) | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 nih.gov |
Regulation of Gene Expression and Cellular Communication Mechanisms
Purinergic signaling exerts both short-term effects, like neurotransmission, and long-term (trophic) effects that involve the regulation of gene expression. frontiersin.orgnih.gov The activation of P1 and P2Y receptors initiates intracellular signaling cascades that involve second messengers, such as cyclic AMP (cAMP), and the activation of various protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). frontiersin.orgnih.gov
These kinase cascades can phosphorylate and activate downstream transcription factors, such as cAMP response element-binding protein (CREB). frontiersin.org Once activated, these transcription factors translocate to the cell nucleus, where they bind to specific DNA sequences and modulate the transcription of target genes. frontiersin.org This mechanism allows purinergic signaling to regulate fundamental cellular processes like proliferation, differentiation, migration, and survival. frontiersin.orgnih.gov This regulatory role is crucial in both normal physiological contexts, such as development and wound healing, and in pathological conditions. frontiersin.org Purinergic signaling is also a vital mechanism for communication between different cell types, such as the intricate signaling network between neurons and glial cells (astrocytes and microglia) in the central nervous system. explorationpub.comfrontiersin.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 9H-Purin-6-amine acetate (B1210297) |
| Adenine |
| Adenosine |
| Adenosine Diphosphate (ADP) |
| Adenosine Monophosphate (AMP) |
| Adenosine Triphosphate (ATP) |
| Cytosine |
| Deoxyadenosine triphosphate (dATP) |
| Deoxyguanosine triphosphate (dGTP) |
| Guanine |
| Guanosine Triphosphate (GTP) |
| Thymine |
| Uracil |
The interplay between purine and acetate metabolism is a critical aspect of cellular physiology, influencing everything from energy homeostasis to cell proliferation and immune responses. This section delves into the intricate relationship between these two metabolic arms, exploring the synthesis of purines, the role of acetate in nucleotide turnover, and the combined impact on metabolic reprogramming in various cell types.
De Novo and Salvage Pathways of Purine Synthesis
Cells have two primary routes for synthesizing purine nucleotides: the de novo pathway and the salvage pathway. slideshare.net These pathways work in concert to meet the cellular demand for purines, which are essential for the synthesis of DNA and RNA, energy currency (like ATP), and signaling molecules. nih.gov
The de novo pathway builds purine nucleotides from simple precursors, such as amino acids (glycine, glutamine, aspartate), bicarbonate, and formate. This multi-step, energy-intensive process culminates in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). eneuro.org Cells with high energy requirements and rapid proliferation rates, such as cancer cells and activated lymphocytes, often exhibit a preference for de novo synthesis. mdpi.com This pathway is crucial during embryonic development, particularly for the proper formation of the central nervous system. eneuro.orgbiorxiv.org
The salvage pathway is a more energy-efficient route that recycles pre-existing purine bases (adenine, guanine, hypoxanthine) and nucleosides from dietary sources or cellular turnover. slideshare.net Key enzymes in this pathway, adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT), catalyze the conversion of these bases back into nucleotides by adding a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). mdpi.com Differentiated tissues and quiescent cells, which have lower energy demands, generally rely more on the salvage pathway to maintain their purine nucleotide pools. nih.govmdpi.com Recent research indicates that circulating adenine and inosine are particularly effective precursors for the salvage pathway in both normal tissues and tumors. nih.gov
The balance between these two pathways is dynamically regulated based on the cell's metabolic state, proliferation status, and developmental stage. eneuro.org While traditionally it was thought that proliferating cells rely mainly on de novo synthesis, recent studies show that both pathways contribute significantly to maintaining purine nucleotide pools in tumors, highlighting the importance of the salvage pathway in cancer metabolism. nih.gov
| Pathway | Description | Key Precursors/Substrates | Primary User Cells |
| De Novo Synthesis | Synthesizes purine nucleotides from simple molecules. | Amino acids, CO2, Ribose-5-phosphate | Proliferating cells (e.g., cancer cells, activated lymphocytes), embryonic tissues. eneuro.orgmdpi.com |
| Salvage Pathway | Recycles purine bases and nucleosides. | Adenine, Guanine, Hypoxanthine, PRPP | Quiescent cells, differentiated tissues. nih.govmdpi.com |
Acetate Metabolism and its Contribution to Adenine Nucleotide Turnover
Acetate, a short-chain fatty acid, is a key biomolecule at the crossroads of metabolism and cellular signaling. frontiersin.org It can be derived from various sources, including the diet, gut microbiome fermentation, and alcohol oxidation. nih.gov Once inside the cell, acetate is converted to acetyl-CoA, a central metabolite that fuels the Krebs cycle and is a building block for biosynthesis. mdpi.com
Research has demonstrated a direct link between acetate metabolism and the turnover of adenine nucleotides. The metabolism of acetate can accelerate the degradation of ATP. nih.govnih.gov For instance, studies have shown that intravenous administration of sodium acetate in human subjects leads to an increase in urinary oxypurines, which are breakdown products of purines. nih.gov This indicates that acetate metabolism enhances the degradation of the purine nucleotide pool. nih.gov This effect is thought to be a contributing factor to the hyperuricemia (elevated uric acid levels) observed with alcohol consumption, as ethanol (B145695) is metabolized to acetate. nih.govnih.gov
The mechanism involves the activation of acetate to acetyl-CoA, a process that consumes ATP. This increased demand for ATP can accelerate the entire cycle of adenine nucleotide turnover, leading to a higher rate of degradation into precursors like inosine and hypoxanthine, and ultimately, uric acid. nih.gov The adenine nucleotide translocase (ANT), a key protein in mitochondrial ATP/ADP exchange, plays a role in this process, with its activity influencing the balance between carbohydrate and fat oxidation. medrxiv.org
Purine and Acetate-Mediated Metabolic Reprogramming in Cellular Processes
Metabolic reprogramming is a hallmark of many physiological and pathological processes, including cancer and immune cell activation, allowing cells to meet the demands of growth, proliferation, and function. nih.govplos.org Both purines and acetate are significant players in orchestrating these metabolic shifts.
Purines, particularly adenosine and ATP, can act as signaling molecules in the extracellular environment. nih.gov For example, extracellular adenosine, generated from the breakdown of ATP by ecto-nucleotidases like CD39 and CD73, can signal through adenosine receptors to modulate cellular metabolism. nih.gov In the tumor microenvironment, this adenosine signaling can suppress the activity of T cells, partly through metabolic reprogramming. nih.gov Intracellularly, the ratio of AMP to ATP is a critical sensor of cellular energy status, activating AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cells towards energy-producing catabolic pathways. nih.govnih.gov
Acetate also contributes significantly to metabolic plasticity. nih.gov In cancer cells, especially under hypoxic conditions or when other nutrients are scarce, acetate can be a vital fuel source. It is converted to acetyl-CoA by the enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2), supporting the Krebs cycle and the synthesis of fatty acids and other essential molecules. nih.govmdpi.com Some cancer cells develop an "acetate addiction," where their proliferation becomes dependent on acetate availability. nih.gov This metabolic flexibility allows cancer cells to adapt and survive in the challenging tumor microenvironment. nih.gov The MYCN oncogene, for example, has been shown to reprogram metabolism in neuroblastoma by increasing the expression of enzymes involved in both de novo purine synthesis and acetate utilization. mdpi.com
The loss of certain tumor suppressors, such as p16, can also drive metabolic reprogramming. Cancers with low p16 expression show increased nucleotide synthesis, making de novo purine metabolism a potential therapeutic vulnerability in these tumors. aacrjournals.org
Role of Purine Metabolism in Specific Cell Types (e.g., T Lymphocytes)
The metabolism of purines is of particular importance for the function of the immune system, especially for T lymphocytes. mdpi.com T cells undergo rapid proliferation and differentiation upon activation, which requires a substantial and sustained supply of purines for DNA replication and increased metabolic activity. mdpi.com
The metabolic state of T lymphocytes is closely tied to their differentiation and function. Their biological fate is heavily influenced by the metabolic conditions of their microenvironment. mdpi.com The two main purine synthesis pathways play distinct roles during the T cell life cycle:
Immature and Resting T cells: G1-phase small thymocytes (immature T cells) and peripheral blood T lymphocytes (mature, resting T cells) lack significant de novo purine synthesis activity. cdnsciencepub.comnih.gov Therefore, they rely exclusively on the salvage pathway to maintain their intracellular purine nucleotide pools. cdnsciencepub.comnih.gov Interestingly, immature thymocytes have significantly lower levels of purine nucleoside triphosphates compared to mature T cells, which may be due to a higher rate of purine efflux. cdnsciencepub.comcdnsciencepub.com
Activated and Proliferating T cells: Upon activation, T lymphocytes, particularly S-phase-enriched large thymocytes, dramatically upregulate the de novo synthesis pathway to meet the high demand for nucleotides required for proliferation. cdnsciencepub.comnih.gov This dependence on de novo synthesis for proliferation is a key feature of activated T and B lymphocytes. mdpi.com
Research on Functional Derivatives and Biochemical Interactions of 9h Purin 6 Amine Acetate Analogues
Investigations of Purine (B94841) Derivatives as Enzyme Modulators
The structural framework of purines is a versatile scaffold for designing enzyme inhibitors. By modifying the purine ring and its substituents, researchers can achieve high affinity and selectivity for the active sites of various enzymes.
Development and Study of Purine Nucleoside Phosphorylase (PNP) Inhibitors
Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the cleavage of purine nucleosides. nih.gov Its inhibition has therapeutic potential for T-cell mediated autoimmune diseases and T-cell cancers. nih.gov The development of potent PNP inhibitors is an active area of research, with many inhibitors being structural analogues of nucleoside substrates, modified in the nucleobase or the carbohydrate moiety. mdpi.com
Most research in this area has focused on creating analogues that mimic the transition state of the enzyme-substrate complex. mdpi.com These "immucillins" are C-nucleoside analogues that have shown significant promise as potent inhibitors of PNP. mdpi.com While direct studies on 9H-Purin-6-amine acetate (B1210297) as a PNP inhibitor are not prevalent, the fundamental purine structure is the basis for these more complex inhibitors. The exploration of various purine derivatives continues to be a key strategy in the quest for more effective PNP inhibitors. mdpi.com
Identification and Characterization of Aldose Reductase (ALR) Inhibitors
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia in diabetes. wikipedia.orgnanobioletters.com This increased activity leads to the accumulation of sorbitol, causing osmotic damage and contributing to diabetic complications like retinopathy and neuropathy. wikipedia.org Consequently, ALR2 inhibitors are being actively investigated as a therapeutic strategy. nih.gov
A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. researchgate.net These derivatives typically feature a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid on the purine core. researchgate.net Molecular docking and structure-activity relationship studies have underscored the importance of the carboxylic acid group and various halogen substituents on the benzylamine side chain for potent and selective inhibition. researchgate.net For instance, one of the most active compounds identified, compound 4e, exhibited an IC50 value of 0.038 μM against ALR2. researchgate.net
| Compound | Core Structure | Key Substituents | ALR2 IC50 (μM) |
|---|---|---|---|
| Derivative Family | 9H-purin-6-amine | C6-substituted benzylamine, N9 carboxylic acid | Submicromolar range |
| Compound 4e | 9H-purin-6-amine | Specific C6-benzylamine and N9 carboxylic acid | 0.038 |
Exploration of Interactions with DNA and RNA Polymerases
DNA and RNA polymerases are fundamental enzymes responsible for the synthesis of nucleic acids. wikipedia.orgebi.ac.uk Purine derivatives, due to their structural resemblance to nucleotide bases, can interfere with the function of these enzymes. This interference can occur through various mechanisms, including competitive inhibition of nucleotide binding and disruption of the template-polymerase interaction. nih.gov
RNA polymerase, or DNA-directed RNA polymerase (DdRP), catalyzes the synthesis of RNA from a DNA template. wikipedia.org The process involves the polymerase binding to a promoter region on the DNA, unwinding the double helix, and then synthesizing a complementary RNA strand. wikipedia.org Purine analogues can disrupt this process by competing with natural ribonucleoside triphosphates for the active site. uniprot.org
Similarly, DNA polymerases, which are crucial for DNA replication, can also be targets of purine derivatives. While all DNA polymerases are primer-dependent, RNA polymerases can initiate synthesis de novo under certain conditions. nih.gov The efficiency of these polymerases can be influenced by the availability of nucleotide substrates, a factor that can be exploited by inhibitory purine analogues. nih.gov For example, 2-Bromo-9H-purin-6-amine has been shown to interact with nucleic acids, potentially disrupting normal base pairing and inhibiting enzymes involved in DNA and RNA synthesis.
Mechanistic Studies of Enzyme-Substrate Interactions involving Purine Derivatives
Understanding the precise interactions between an enzyme and its substrate is crucial for rational drug design. nih.govresearchgate.net Computational modeling and molecular dynamics simulations are powerful tools for elucidating these interactions at an atomic level. nih.govresearchgate.net These methods can help to understand the enzyme's mechanism of action and guide the design of more effective inhibitors. nih.gov
Adenylate-forming enzymes, for instance, catalyze a two-step reaction involving the formation of a tightly bound acyl-AMP intermediate. nih.gov The design of non-hydrolyzable acyl-AMS analogues that mimic this intermediate has been an effective strategy for creating potent and selective inhibitors. nih.gov The identity of the acyl group often dictates selectivity, while modifications to the adenine (B156593), ribose, and sulfamate (B1201201) portions can modulate potency and pharmacological properties. nih.gov
In the context of 9H-Purin-6-amine acetate, the acetate moiety can be a key player in these interactions. For example, in E. coli, the enzyme AMP-forming acetyl-CoA synthetase (AMP-ACS) first converts acetate and ATP to an enzyme-bound acetyladenylate intermediate. asm.org This highlights how the acetate component can be directly involved in the enzymatic reaction mechanism.
Research on Molecular Mechanisms of Action of 9H-Purin-6-amine Derivatives
The biological effects of 9H-Purin-6-amine derivatives extend beyond direct enzyme inhibition and involve the modulation of complex cellular signaling networks.
Disruption of Cellular Signaling Pathways by Purine Analogues
Purine derivatives can act as antimetabolites, interfering with cellular processes that rely on endogenous purines, such as ATP. rsc.org This is particularly relevant in the context of cancer, where protein kinases, which use ATP to phosphorylate target proteins, are key components of signaling pathways that control cell growth and survival. rsc.org
Synthetic purine derivatives can mimic ATP and interfere with the function of these kinases, thereby disrupting downstream signaling. rsc.org For example, 6,8,9-polysubstituted purine analogues have been shown to induce apoptosis in human leukemic lymphocytes by targeting protein kinases. rsc.org Specifically, some of these compounds were identified as inhibitors of Death Associated Protein Kinase-1 (DAPK1), a key regulator of apoptosis. rsc.org
Inhibition of Specific Molecular Targets (e.g., Heat Shock Protein 90)
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. Consequently, Hsp90 has emerged as a significant target for anticancer drug development. Purine-based compounds, particularly adenine derivatives, have been identified as a promising class of Hsp90 inhibitors.
The purine scaffold can mimic the binding of ATP to the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the degradation of Hsp90 client proteins, which are often crucial for tumor cell survival and proliferation. Research has focused on modifying the purine core at various positions to enhance potency and selectivity.
One notable class of purine-based Hsp90 inhibitors is the 8-arylsulfanyl adenine derivatives. A study on these compounds revealed that the nature of the substituent on the phenyl ring and the length of the N9-alkyl chain significantly influence their inhibitory activity. For instance, derivative 11v from this series has been identified as a highly potent Hsp90 inhibitor with an EC50 value of 30 nM. researchgate.net This compound also demonstrated remarkable selectivity for Hsp90 in tumor cells over normal cells, a highly desirable characteristic for a therapeutic agent. researchgate.net
Scientists at Atmosr SAS and Medetia SAS have also synthesized adenine derivatives that act as potent inhibitors of Hsp90. nih.gov An exemplified compound from their research inhibited the interaction of a fluorescently labeled probe to Hsp90α and Hsp90β isoforms with IC50 values of 0.04 µM and 0.09 µM, respectively. nih.gov This compound also demonstrated the ability to up-regulate the expression of Hsp70, a known biomarker of Hsp90 inhibition, in breast cancer cells. nih.gov
The development of purine-scaffold Hsp90 inhibitors represents a significant advancement over natural product inhibitors like geldanamycin (B1684428) and its derivatives (17-AAG and 17-DMAG). While these natural products validated Hsp90 as a therapeutic target, their clinical utility has been hampered by issues such as hepatotoxicity, which may be linked to their quinone structure. google.comnih.gov Purine-based inhibitors offer a different chemical scaffold with potentially more favorable pharmacological properties. nih.gov
| Compound | Target | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 11v (8-arylsulfanyl adenine derivative) | Hsp90 | 30 nM (EC50) | researchgate.net |
| Atmosr/Medetia Compound | Hsp90α | 0.04 µM (IC50) | nih.gov |
| Atmosr/Medetia Compound | Hsp90β | 0.09 µM (IC50) | nih.gov |
| Isoxazole derivative 6c | Hsp90α | 0.203 µM (IC50) | google.com |
Induction of Apoptosis and Cell Cycle Arrest in Research Models
A key consequence of Hsp90 inhibition is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. By destabilizing client proteins essential for cell survival and proliferation, purine-based Hsp90 inhibitors can effectively trigger these cellular processes.
Research has shown that purine derivatives can induce apoptosis in various cancer cell lines. nih.gov For example, a study on 2,6,9-trisubstituted purine derivatives demonstrated that compound 7h induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another study on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines found that compound PP17 induced G2/M phase arrest and significantly induced apoptosis in MCF-7 breast cancer cells. researchgate.net
Adenine itself has been shown to inhibit the growth of hepatocellular carcinoma cells by inducing S phase arrest and a p53-mediated apoptotic cascade. medsci.orgresearchgate.net The treatment of HepG2 and SK-Hep-1 cells with adenine led to an upregulation of p53 and its downstream target p21, as well as pro-apoptotic proteins like Bax, PUMA, and NOXA. medsci.org This was accompanied by the cleavage of caspases 9 and 3, key executioners of apoptosis. medsci.org Furthermore, adenine was found to induce G2/M cell cycle arrest in chronic myelogenous leukemia K562 cells. nih.gov
The mechanism of cell cycle arrest can vary depending on the specific purine analogue. For instance, investigations into the effects of the acyclic nucleotide analog 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) revealed an S phase arrest in CCRF-CEM cells. iiarjournals.org In contrast, some purine derivatives have been shown to arrest cells in the G2/M phase. researchgate.netresearchgate.net
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Compound 7h (2,6,9-trisubstituted purine) | HL-60 | S-phase arrest and apoptosis | imtm.cz |
| Compound PP17 (N-9 substituted purine) | MCF-7 | G2/M phase arrest and apoptosis | researchgate.net |
| Adenine | HepG2, SK-Hep-1 | S phase arrest and apoptosis | medsci.orgresearchgate.net |
| Adenine | K562 | G2/M phase arrest | nih.gov |
| PMEG | CCRF-CEM | S phase arrest and apoptosis | iiarjournals.org |
Modulation of Receptor Function by Purine Analogues
Purine analogues are well-known for their ability to modulate the function of various receptors, most notably adenosine (B11128) receptors. These G protein-coupled receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.
Derivatives of 9H-Purin-6-amine have been extensively studied as both agonists and antagonists of adenosine receptors. By modifying the substituents at the N6, C2, and N9 positions of the adenine scaffold, researchers have been able to develop compounds with high affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3).
For example, a series of 9-ethyladenine (B1664709) derivatives with substitutions at the 2- or 8-position were developed as adenosine receptor antagonists. nih.govresearchgate.net This work identified high-affinity antagonists for the A1, A2A, and A3 receptors, demonstrating that the adenine core is a versatile template for creating selective ligands. nih.govresearchgate.net Similarly, N6-substituted 9-methyladenines have been identified as a class of adenosine receptor antagonists. google.com
The compound 'reversine', a 2,6-disubstituted adenine derivative, was found to be a moderately potent antagonist of the human A3 adenosine receptor. nih.gov Further optimization of this scaffold led to the identification of derivatives with significantly improved affinity and selectivity for the A3 receptor. nih.gov These findings highlight the importance of the N6-cycloalkyl group and the 2-position substituent in determining the binding affinity and selectivity of adenine derivatives for adenosine receptors. nih.govdoi.org
Applications of Purine-Based Compounds as Chemical Probes and Research Tools
The versatility of the purine scaffold has led to its widespread use in the development of chemical probes and research tools. These tools are invaluable for studying the function of enzymes and receptors, elucidating biological pathways, and identifying new therapeutic targets.
Purine-based compounds can be functionalized with various reporter groups, such as fluorescent tags or photoaffinity labels, to create probes for biological imaging and target identification. For instance, a purine-benzothiazole hybrid molecule, "CPIB," was designed as a fluorescent molecular probe that can detect estrogen receptor-positive breast cancer cells. nih.gov At higher concentrations, this probe also induced apoptosis by targeting microtubules, showcasing a dual "detect and destroy" capability. nih.gov
Furthermore, purine analogues have been developed as probes for studying adenosine receptors. By attaching chemically reactive chains to the purine core, researchers have created probes for photoaffinity labeling, chemical affinity labeling, and affinity chromatography. tandfonline.com These tools have been instrumental in the characterization and isolation of adenosine receptors.
The development of selective inhibitors, such as those targeting Nek2 kinase, also relies on the purine scaffold. Structure-guided design has led to the creation of purine-based probes that can selectively inhibit Nek2 over other kinases like CDK2, providing valuable tools for studying the role of Nek2 in mitosis and cancer. nih.gov The adaptability of the purine ring system allows for the synthesis of large and diverse chemical libraries, which can be screened against a multitude of biological targets to discover new probes and potential therapeutic leads. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal conditions for preparing and storing 9H-Purin-6-amine acetate stock solutions to ensure stability?
- Methodological Answer : For in vitro applications, dissolve the compound in DMSO at concentrations of 10–50 mg/mL, then aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For aqueous solubility, use ultrapure water and verify pH compatibility (pH 6–7 recommended). Centrifuge suspensions at 10,000 × g for 5 minutes to remove insoluble particulates before use .
Q. How do solubility profiles of this compound vary across solvents, and what computational tools aid in experimental design?
- Methodological Answer : Solubility in DMSO ranges from 16.67–53 mg/mL (48.01–198.32 mM), while aqueous solubility is limited (3–4.9 mg/mL). Use molarity calculators (e.g., Molbiotools) to determine dilutions for in vivo formulations. For pharmacokinetic studies, consider co-solvents like PEG-300 or cyclodextrins to enhance bioavailability. Validate solubility experimentally via dynamic light scattering (DLS) or HPLC-UV quantification .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on this compound’s biological activity?
- Methodological Answer : Synthesize analogs with modifications at the purine C8 or N6 positions (e.g., bromination or alkylation) using protocols similar to those in . Characterize derivatives via , , and HRMS. Test inhibitory activity in enzyme assays (e.g., adenosine deaminase) and correlate substituent electronegativity or steric bulk with IC values. Use molecular docking (AutoDock Vina) to predict binding interactions .
Q. What crystallographic strategies are recommended for resolving this compound’s 3D structure and analyzing target interactions?
- Methodological Answer : Grow single crystals via vapor diffusion using methanol/water (1:1) at 4°C. Collect X-ray diffraction data (Cu-Kα radiation, 100 K) and solve the structure using SHELXT for phasing and SHELXL for refinement. Visualize packing motifs and hydrogen-bonding networks with Mercury CSD 2.0. Compare with analogous structures (e.g., adenosine derivatives) in the Cambridge Structural Database (CSD) to identify conserved binding motifs .
Q. How can researchers reconcile contradictory data on this compound’s efficacy in different cellular models?
- Methodological Answer : Perform dose-response curves across cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (pH, serum concentration). Quantify intracellular metabolite levels via LC-MS to assess uptake differences. Use siRNA knockdowns to identify transporters (e.g., ENT1) affecting bioavailability. Cross-validate results with isotopic labeling (e.g., -adenosine competition assays) .
Methodological Notes
- Data Analysis : For SAR studies, apply multivariate regression to separate electronic vs. steric contributions to activity.
- Instrumentation : Use Bruker Avance III HD NMR (500 MHz) for structural validation and Agilent 6545 Q-TOF for HRMS.
- Ethical Compliance : Adhere to NIH guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
